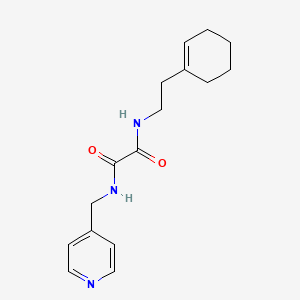

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide

Description

N1-(2-(Cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclohexenyl ethyl group at the N1 position and a pyridin-4-ylmethyl moiety at the N2 position. Oxalamides are a class of compounds widely studied for their diverse applications, including flavor enhancement (e.g., umami agonists) and pharmaceutical activity (e.g., kinase inhibition or metabolic modulation) . The cyclohexenyl group introduces conformational flexibility and lipophilicity, while the pyridine ring may influence electronic properties and receptor binding. Limited direct toxicological or pharmacokinetic data are available for this specific compound, but insights can be inferred from structurally related oxalamides.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c20-15(18-11-8-13-4-2-1-3-5-13)16(21)19-12-14-6-9-17-10-7-14/h4,6-7,9-10H,1-3,5,8,11-12H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNMQVBAVYLTEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(cyclohex-1-en-1-yl)ethylamine and pyridin-4-ylmethylamine. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce saturated hydrocarbons or amines.

Scientific Research Applications

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological responses, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key structural analogues, emphasizing substituent variations and their implications:

Metabolic and Toxicological Profiles

- Metabolism: Oxalamides with pyridyl or benzyl substituents (e.g., S336, No.1770) undergo rapid hepatic metabolism without amide hydrolysis, suggesting cytochrome P450-mediated pathways . Fluorinated derivatives (e.g., compound 18) exhibit slower degradation, implying substituent-dependent metabolic stability .

- Toxicity: A shared NOEL of 100 mg/kg/day for S336 and its analogs provides a safety margin exceeding 500 million relative to human exposure levels (0.0002 μg/kg/day) . Pyridin-4-ylmethyl vs. pyridin-2-yl groups may affect receptor specificity (e.g., TAS1R1/TAS1R3 umami receptor binding) or toxicity, though direct data are lacking .

Pharmacological and Physicochemical Properties

- Solubility and Bioavailability: Pyridin-4-ylmethyl derivatives may exhibit different solubility profiles compared to pyridin-2-yl analogs due to variations in hydrogen-bonding capacity.

Thermal Stability :

- Trifluoromethyl and chloro substituents (e.g., compound 1c) correlate with high melting points (>260°C), suggesting enhanced crystalline stability .

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a compound with potential biological activity. Its molecular formula is , and it has garnered attention for its possible applications in medicinal chemistry, particularly in the context of cancer treatment and other therapeutic areas.

Chemical Structure

The compound features a cyclohexenyl moiety and a pyridine ring, which are known to influence biological activities. The structural formula can be represented as follows:

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of oxalamide have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Case Study:

A study focused on oxalamide derivatives demonstrated that modifications to the pyridine and cyclohexene moieties could enhance cytotoxicity against specific cancer types. For example, compounds similar to this compound were tested against human breast cancer cells (MCF-7), showing IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Properties

In addition to antitumor activity, oxalamides have been explored for their antimicrobial properties. Research has shown that certain oxalamide derivatives possess significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.

Research Findings:

A comparative study evaluated various oxalamide derivatives against standard bacterial strains (e.g., E. coli, Staphylococcus aureus). The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) below 20 µg/mL, suggesting strong antimicrobial potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Studies have shown that:

- Cyclohexene moiety : Enhances lipophilicity, improving membrane permeability.

- Pyridine ring : Plays a crucial role in binding interactions with biological targets, such as enzymes or receptors involved in cancer progression.

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide, and how is its purity validated?

- Methodological Answer : The synthesis typically involves coupling cyclohex-1-en-1-ylethylamine with pyridin-4-ylmethylamine via oxalyl chloride intermediates. A stepwise procedure includes:

Amine Activation : Reacting each amine with ethyl chlorooxalate under basic conditions (e.g., triethylamine in dichloromethane) to form intermediate oxalamides .

Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the product.

Q. Purity Validation :

- HPLC : Ensure ≥95% purity using reverse-phase C18 columns (e.g., 90% acetonitrile/water mobile phase) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (e.g., [M+H]+ peak matching theoretical mass ± 0.005 Da) .

Q. Which spectroscopic techniques are critical for characterizing this oxalamide derivative, and what key spectral markers should researchers expect?

- Methodological Answer :

- ¹H NMR :

- Cyclohexene protons: δ 5.5–5.7 ppm (multiplet, 1H, CH=CH).

- Pyridinyl protons: δ 8.4–8.6 ppm (doublet, 2H, pyridine-H) .

- Oxalamide NH: δ 10.0–10.5 ppm (broad singlet, exchangeable with D2O) .

- ¹³C NMR :

- Carbonyl carbons: δ 160–165 ppm (oxalamide C=O) .

- IR Spectroscopy :

- Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in modulating enzyme targets like cytochrome P450 4F11?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing cyclohexene with adamantane or altering pyridine positioning) .

- Enzyme Assays :

- Use recombinant CYP4F11 in microsomal fractions with substrate (e.g., arachidonic acid) and measure inhibition via LC-MS quantification of metabolites .

- Compare IC₅₀ values across analogs to identify critical functional groups.

- Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, steric bulk) with inhibitory potency .

Q. What strategies are recommended for resolving discrepancies between in vitro inhibitory data and in vivo efficacy studies for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling :

- Assess bioavailability via rodent studies: Measure plasma concentrations post-IV and oral dosing using LC-MS/MS .

- Check for metabolic instability (e.g., hepatic microsome incubations) .

- Target Engagement Assays :

- Use tissue biopsies to verify target modulation (e.g., CYP4F11 activity in liver homogenates) .

- Dose Optimization : Adjust dosing regimens based on pharmacokinetic-pharmacodynamic (PK/PD) modeling to align in vitro IC₅₀ with achievable plasma levels .

Q. What computational approaches are suitable for predicting the binding interactions between this oxalamide and potential protein targets?

- Methodological Answer :

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Glide to dock the compound into CYP4F11’s active site (PDB: 4F11). Focus on hydrophobic interactions with cyclohexene and hydrogen bonds to pyridine .

- Molecular Dynamics (MD) Simulations :

- Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) and identify key residues (e.g., Phe238, Leu312) .

- Free Energy Calculations :

- Compute binding affinity (ΔG) via MM-PBSA to rank analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.